molecular formula C11H13BrO B138646 2-Bromo-1-phenyl-pentan-1-one CAS No. 49851-31-2

2-Bromo-1-phenyl-pentan-1-one

Cat. No.: B138646
CAS No.: 49851-31-2
M. Wt: 241.12 g/mol
InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-pentan-1-one is an organic compound with the molecular formula C11H13BrO. It is characterized by a bromine atom attached to a phenylpentanone backbone. This compound is a bright yellow oily liquid with a boiling point of 94-96°C at 0.25 Torr and a density of 1.310±0.06 g/cm³ . It is utilized in various synthetic processes, including the preparation of pharmaceutical intermediates and organic synthesis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-1-phenyl-pentan-1-one are not extensively documented in the available scientific literature. It is known to be highly reactive due to the presence of both an aromatic hydrocarbon group and a carbonyl group . This makes it a crucial intermediate in the synthesis of various compounds .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, some compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be highly reactive, which suggests that it may interact with various biomolecules in the cell . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

Similar compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: At room temperature, 16.2 grams (0.1 mol) of phenylpentanone and 30.9 grams (0.3 mol) of sodium bromide are added to a reaction flask and stirred evenly. Then, 24 grams (0.2 mol) of 30% hydrochloric acid is added, followed by the slow dropwise addition of 19 grams (0.15 mol) of hydrogen peroxide. The reaction is allowed to proceed for 1-2 hours until completion. After the mixture separates into layers, it is washed with saturated sodium carbonate and saturated saline. The organic phase is combined, concentrated, and dried to obtain 2-Bromo-1-phenyl-pentan-1-one as a bright yellow oily liquid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-phenyl-pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted phenylpentanones.

    Reduction: Formation of 2-bromo-1-phenylpentanol.

    Oxidation: Formation of 2-bromo-1-phenylpentanoic acid.

Comparison with Similar Compounds

  • 2-Bromo-1-phenyl-1-pentanone
  • 2-Bromovalerophenone
  • Alpha-bromovalerophenone

Comparison: 2-Bromo-1-phenyl-pentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. For instance, its bromine atom at the second position (α-bromine substitution) significantly influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443789
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49851-31-2
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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